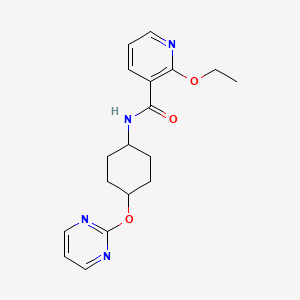
2-ethoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)nicotinamide is a useful research compound. Its molecular formula is C18H22N4O3 and its molecular weight is 342.399. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-ethoxy-N-((1R,4R)-4-(pyrimidin-2-yloxy)cyclohexyl)nicotinamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, cellular effects, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine derivative linked to a nicotinamide structure, which may influence its biological properties. The presence of an ethoxy group and a cyclohexyl moiety suggests potential lipophilicity, affecting its absorption and distribution in biological systems.
Research indicates that compounds similar to this compound may interact with various biological pathways:
- Cyclin-dependent Kinase Inhibition : Compounds with similar structures have been shown to degrade Cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation. This suggests that the compound may exhibit anti-proliferative effects in cancer cells by disrupting cell cycle progression .
- Anti-inflammatory Effects : Pyrimidine derivatives have been reported to inhibit COX enzymes, leading to reduced inflammation markers such as prostaglandin E2 (PGE2). This inhibition can be critical in treating inflammatory diseases .
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of this compound:
| Cell Line | Effect Observed | Concentration |
|---|---|---|
| A431 (vulvar carcinoma) | Significant inhibition of cell proliferation | 10 µM |
| HepG2 (hepatoma) | Induction of apoptosis | 20 µM |
| T24T (bladder cancer) | Reduced viability and induced apoptosis | 60 µM |
These studies indicate that the compound may effectively inhibit cancer cell growth and induce apoptosis, particularly in tumorigenic cell lines.
In Vivo Studies
In vivo studies using xenograft models have shown promising results:
- Tumor Growth Inhibition : Mice treated with the compound at a dosage of 5 mg/kg exhibited a significant reduction in tumor mass compared to control groups. The mechanism was associated with downregulation of pro-survival proteins and cell cycle regulators .
Case Studies
- Case Study on Bladder Cancer : In a preclinical model, treatment with the compound resulted in a 50% reduction in tumor volume over four weeks. Histological analysis revealed increased apoptosis markers in treated tissues compared to controls.
- Chronic Inflammation Model : In a model of chronic inflammation, administration of the compound led to decreased levels of inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential use in inflammatory diseases .
Propiedades
IUPAC Name |
2-ethoxy-N-(4-pyrimidin-2-yloxycyclohexyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-2-24-17-15(5-3-10-19-17)16(23)22-13-6-8-14(9-7-13)25-18-20-11-4-12-21-18/h3-5,10-14H,2,6-9H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFIRKGLWFHNIEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)C(=O)NC2CCC(CC2)OC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













